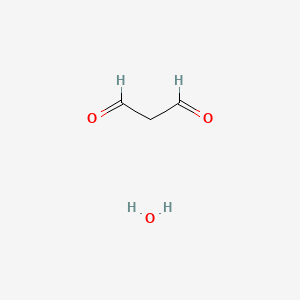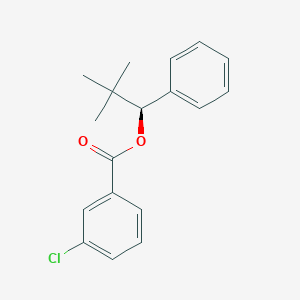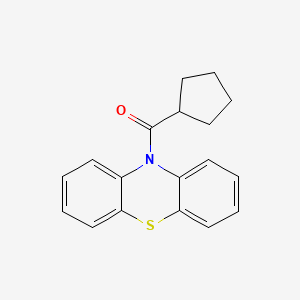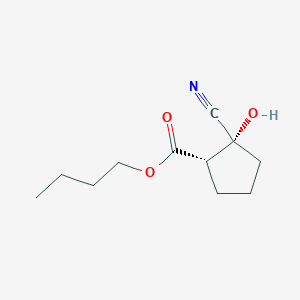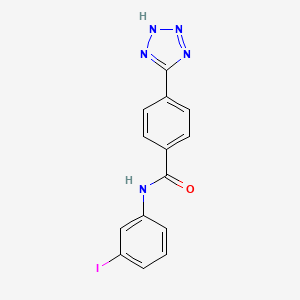
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features an iodophenyl group and a tetrazolyl group attached to a benzamide backbone, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps:
Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form the 3-iodophenyl intermediate. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Tetrazole Formation: The tetrazole ring is synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile compound under acidic conditions.
Coupling Reaction: The final step involves coupling the 3-iodophenyl intermediate with the tetrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzamide and tetrazole groups can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, cyanides, or other substituted phenyl derivatives.
Oxidation Products: Oxidized forms of the benzamide or tetrazole groups.
Reduction Products: Reduced forms of the benzamide or tetrazole groups.
Applications De Recherche Scientifique
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide: Similar structure but with the iodine atom at the 4-position.
N-(3-bromophenyl)-4-(2H-tetrazol-5-yl)benzamide: Bromine instead of iodine.
N-(3-iodophenyl)-4-(1H-tetrazol-5-yl)benzamide: Different isomer of the tetrazole ring.
Uniqueness
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to the specific positioning of the iodophenyl and tetrazolyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
651769-57-2 |
|---|---|
Formule moléculaire |
C14H10IN5O |
Poids moléculaire |
391.17 g/mol |
Nom IUPAC |
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10IN5O/c15-11-2-1-3-12(8-11)16-14(21)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
Clé InChI |
VHKJWUPOXQAIAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
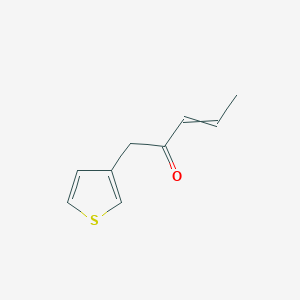
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
